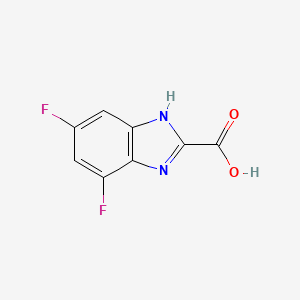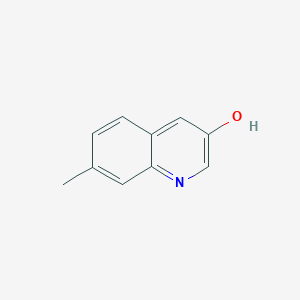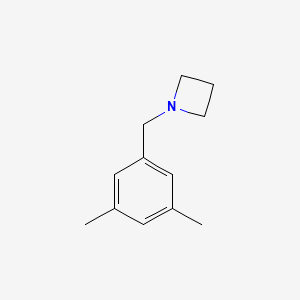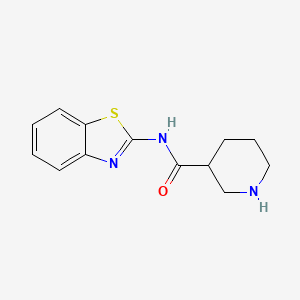
3-Methyl-4-(2-oxopyrrolidin-1-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is an organic compound that features a benzoic acid core substituted with a 3-methyl group and a 2-oxo-1-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the reaction of 3-methylbenzoic acid with 2-oxo-1-pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures ranging from 60°C to 100°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid may involve more scalable processes such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Batch Processing: Traditional batch processing methods can also be employed, with optimization of reaction conditions to maximize output.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones or carboxylic acids.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Halogenated or nitrated benzoic acids.
Scientific Research Applications
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxo-1-pyrrolidinyl)benzoic Acid
- 3-(2-Oxo-1-pyrrolidinyl)benzoic Acid Methyl Ester
- 2-Fluoro-4-(1-pyrrolidinyl)benzoic Acid
Uniqueness
3-Methyl-4-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both a methyl group and a 2-oxo-1-pyrrolidinyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H13NO3/c1-8-7-9(12(15)16)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
XYJZYZMKUIMAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine](/img/structure/B13689768.png)












